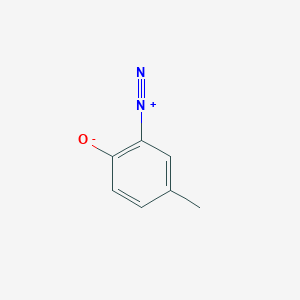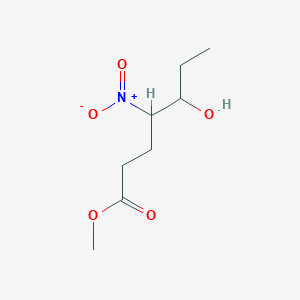
2,4-Cyclohexadien-1-one, 6-diazo-4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Cyclohexadien-1-one, 6-diazo-4-methyl- is an organic compound with the molecular formula C₇H₆N₂O It is characterized by the presence of a diazo group (-N₂) attached to a cyclohexadienone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Cyclohexadien-1-one, 6-diazo-4-methyl- typically involves the diazotization of 4-methyl-2,4-cyclohexadienone. This process can be achieved by treating the precursor compound with nitrous acid (HNO₂) under acidic conditions. The reaction is carried out at low temperatures to ensure the stability of the diazo compound.
Industrial Production Methods
Industrial production of 2,4-Cyclohexadien-1-one, 6-diazo-4-methyl- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Cyclohexadien-1-one, 6-diazo-4-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazo group to an amine group.
Substitution: The diazo group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Formation of cyclohexadienone oxides.
Reduction: Formation of 4-methyl-2,4-cyclohexadien-1-amine.
Substitution: Formation of various substituted cyclohexadienones depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2,4-Cyclohexadien-1-one, 6-diazo-4-methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,4-Cyclohexadien-1-one, 6-diazo-4-methyl- involves the interaction of the diazo group with various molecular targets. The diazo group can undergo decomposition to generate reactive intermediates, which can then interact with nucleophiles or electrophiles in the target molecules. This interaction can lead to the formation of new chemical bonds and the modification of molecular structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Cyclohexadien-1-one, 6-diazo-2,4-dinitro-: Similar structure but with additional nitro groups.
2,5-Cyclohexadien-1-one, 4-diazo-: Similar structure with the diazo group in a different position.
2,4-Cyclohexadienone: Lacks the diazo group but shares the cyclohexadienone core structure.
Uniqueness
2,4-Cyclohexadien-1-one, 6-diazo-4-methyl- is unique due to the presence of the diazo group at the 6-position and the methyl group at the 4-position
Eigenschaften
CAS-Nummer |
87842-95-3 |
|---|---|
Molekularformel |
C7H6N2O |
Molekulargewicht |
134.14 g/mol |
IUPAC-Name |
2-diazonio-4-methylphenolate |
InChI |
InChI=1S/C7H6N2O/c1-5-2-3-7(10)6(4-5)9-8/h2-4H,1H3 |
InChI-Schlüssel |
AWMLZDXFFPQIGE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)[O-])[N+]#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bis{2-[methyl(trimethylsilyl)amino]ethyl} methylarsonite](/img/structure/B14389992.png)
![N-[Cyano(phenyl)methyl]-N-ethylurea](/img/structure/B14389995.png)


![5-Methyl-2-phenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14390015.png)
![N-Butyl-N'-(2,4-dimethylphenyl)-N-[(4-methoxyphenyl)methyl]urea](/img/structure/B14390028.png)
![2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethan-1-ol](/img/structure/B14390034.png)
![3-[2-(Benzyloxy)ethyl]-3-methyloxetane](/img/structure/B14390041.png)

![2-[Diethyl(fluoro)silyl]-N-{2-[diethyl(fluoro)silyl]propyl}propan-1-amine](/img/structure/B14390055.png)

![N-[1-Carboxy-5-oxo-5-(thiophen-2-yl)pentyl]-L-alanyl-L-proline](/img/structure/B14390059.png)
![1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]pyrrolidine](/img/structure/B14390061.png)
